Barium bis(octylphenolate)

Description

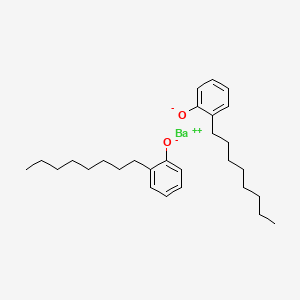

Structure

3D Structure of Parent

Properties

CAS No. |

30259-97-3 |

|---|---|

Molecular Formula |

C28H42BaO2 |

Molecular Weight |

548.0 g/mol |

IUPAC Name |

barium(2+);2-octylphenolate |

InChI |

InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |

InChI Key |

BPDLYJNUZBXKKA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Barium Bis Octylphenolate

Elucidation of Reaction Pathways for Barium bis(octylphenolate) Synthesis

The formation of Barium bis(octylphenolate) typically proceeds through the reaction of an octylphenol (B599344) derivative with a suitable barium source. A common and direct method is the protonolysis reaction between p-octylphenol and a strong barium base, such as barium bis[bis(trimethylsilyl)]amide, or more conventionally, barium hydroxide. nih.gov In this acid-base reaction, the acidic proton of the phenolic hydroxyl group reacts with the base to form the barium phenolate (B1203915) salt and a neutral byproduct (e.g., water).

An alternative pathway involves a salt metathesis reaction, where a barium salt like barium chloride is reacted with a pre-formed alkali metal salt of octylphenol, such as sodium octylphenolate. The driving force for this reaction is often the precipitation of the insoluble alkali metal chloride salt from the reaction mixture.

The formation of the Barium bis(octylphenolate) complex is governed by the kinetics of ligand substitution and coordination around the barium ion. solubilityofthings.com Barium(II) is a large, alkaline earth metal ion with a relatively low charge density, which generally leads to kinetically labile complexes, meaning ligand exchange is rapid. cbpbu.ac.in The mechanism of formation can be conceptualized as a stepwise process where the octylphenolate ligand displaces solvent molecules or other anions from the barium coordination sphere.

Metal Center: The lability of the Ba²⁺ ion facilitates rapid coordination. cbpbu.ac.in

Ligand Properties: The electronic properties of the octylphenolate ligand, specifically the electron density on the phenoxide oxygen, affect the strength of the Ba-O bond. Steric hindrance from the bulky octyl group can also influence the rate of approach and coordination of the ligand to the metal center. solubilityofthings.com

Solvent: The solvent can coordinate to the barium ion, and the kinetics of the reaction will depend on the rate at which these solvent molecules can be displaced by the incoming octylphenolate ligand. solubilityofthings.com

The process is a Lewis acid-base interaction, where the electron-donating phenoxide (Lewis base) coordinates to the electron-accepting Ba²⁺ ion (Lewis acid). libretexts.orgresearchgate.net

Achieving high yield and purity of Barium bis(octylphenolate) requires careful optimization of several key reaction parameters. These include stoichiometry, temperature, reaction time, and the method of product isolation.

Stoichiometry: A precise molar ratio of the octylphenol ligand to the barium source is crucial. Typically, a 2:1 molar ratio of ligand to barium is used to favor the formation of the bis-substituted complex. A slight excess of the ligand may be employed to ensure complete reaction of the barium source.

Temperature: The reaction temperature affects the reaction rate. While elevated temperatures can increase the rate, they may also lead to undesired side reactions or product decomposition. The optimal temperature is typically determined empirically to balance reaction speed with product stability.

Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or by observing the cessation of byproduct formation.

The following table illustrates a hypothetical optimization study for the synthesis of Barium bis(octylphenolate) from p-octylphenol and barium hydroxide.

| Entry | Molar Ratio (Phenol:Ba) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2.0:1 | 80 | Toluene (B28343) | 4 | 85 | 95 |

| 2 | 2.1:1 | 80 | Toluene | 4 | 92 | 96 |

| 3 | 2.1:1 | 100 | Toluene | 4 | 95 | 98 |

| 4 | 2.1:1 | 100 | Toluene | 6 | 96 | 98 |

| 5 | 2.1:1 | 100 | Xylene | 4 | 94 | 97 |

The choice of solvent is critical as it influences the solubility of reactants, the reaction rate, and the ease of product isolation and purification. ustb.edu.cn An ideal solvent should dissolve the reactants to facilitate their interaction but should ideally precipitate the product for easy recovery, or alternatively, remain inert while allowing for easy removal after the reaction.

Polarity and Coordinating Ability: Non-polar aprotic solvents like toluene or xylene are often used, as they are effective at azeotropically removing water formed during reactions with barium hydroxide, thus driving the equilibrium towards the product. Solvents with coordinating ability, such as alcohols or tetrahydrofuran (B95107) (THF), can compete with the octylphenolate ligand for coordination sites on the barium ion, potentially affecting the reaction kinetics and the structure of the final complex. ustb.edu.cn

Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher boiling solvents allow for higher reaction temperatures, which can increase the reaction rate.

Product Morphology: The solvent system can influence the particle size and morphology of the final product, particularly if it is isolated by precipitation. In the synthesis of other barium compounds, mixed solvent systems have been shown to control particle size and dispersion. ustb.edu.cnsemanticscholar.org For example, using a mixed solvent system like ethanol/water can promote the formation of smaller, more uniform particles compared to pure water. ustb.edu.cn

Precursor Chemistry and Ligand Functionalization for Octylphenolate Derivatives

The properties of the final Barium bis(octylphenolate) complex are directly tied to the structure of the octylphenol ligand. Therefore, the synthesis and functionalization of this precursor are of paramount importance.

The most common isomer used is p-tert-octylphenol, which is produced industrially via the Friedel-Crafts alkylation of phenol (B47542). chemicalbook.com In this reaction, phenol is reacted with an octene isomer, typically diisobutylene (also known as tert-octene), in the presence of an acid catalyst. google.comgoogle.com

Common catalysts for this process include:

Strong acids like sulfuric acid or phosphoric acid.

Lewis acids such as boron trifluoride. chemicalbook.com

Heterogeneous catalysts like acidic ion-exchange resins or acid-activated clays, which offer advantages in terms of catalyst separation and reusability. chemicalbook.comgoogle.comresearchgate.net

The reaction conditions are optimized to favor the formation of the para-substituted product over the ortho-isomer, which is often formed as a byproduct. google.com The reaction temperature is typically maintained between 80-140°C. google.comhexiechem.com

| Catalyst | Reactants | Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|

| Acidic Ion Exchanger | Phenol, Diisobutene | 110-140 | High space-time yields of p-tert-octylphenol. | google.com |

| Cation Exchange Resin | Phenol, Diisobutene | 80 | Yields greater than 87% for p-tert-octylphenol. | hexiechem.com |

| H-type Cation Exchange Resin | Phenol, Isobutylene Dimer | 100 | Produces high-purity p-tert-octylphenol. | google.com |

| Natural Clays (Al-PILC) | Phenol, 2-Octanol | 180 | Selectivity of 77.12% for octylphenol. | researchgate.net |

Synthesis of substituted analogues can be achieved by starting with a substituted phenol or by using different alkylating agents. researchgate.net For example, reacting phenol with different branched nonene isomers can produce a variety of p-nonylphenol structures. researchgate.net Further functionalization of the aromatic ring can be performed before or after alkylation, allowing for the introduction of other groups that can fine-tune the ligand's properties.

Modifying the structure of the octylphenol ligand can have a significant impact on the formation and properties of the resulting barium complex. nih.gov These modifications can be broadly categorized into steric and electronic effects.

Steric Effects: The size and branching of the octyl group influence how the ligands pack around the barium center. A very bulky alkyl group, such as a highly branched isomer, can create steric hindrance that may affect the coordination geometry or even the stability of the complex. This steric crowding can limit the number of ligands that can coordinate to the metal center. nih.gov

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on the phenol ring alters the acidity (pKa) of the phenolic proton.

Electron-donating groups (e.g., methoxy, additional alkyl groups) increase the electron density on the phenoxide oxygen, making it a stronger Lewis base and potentially leading to a stronger, more stable Ba-O bond.

Electron-withdrawing groups (e.g., nitro, halo groups) decrease the electron density on the oxygen, making the phenol more acidic but potentially weakening the resulting Ba-O bond.

These electronic modifications directly influence the thermodynamic stability of the metal-ligand bond. solubilityofthings.com The interplay between steric and electronic factors allows for the rational design of ligands to create barium complexes with tailored properties.

Advanced Synthetic Techniques and Process Chemistry Considerations for Barium bis(octylphenolate)

The industrial synthesis of Barium bis(octylphenolate) has evolved to optimize yield, purity, and cost-effectiveness, moving beyond simple laboratory preparations. Advanced synthetic techniques focus on improving reaction efficiency, minimizing waste, and tailoring the physicochemical properties of the final product for its primary application as a heat stabilizer in polymers. Process chemistry considerations are crucial in scaling up production from the laboratory to an industrial scale, ensuring consistent quality and operational safety.

A prevalent advanced method for the synthesis of barium alkyl phenates, including Barium bis(octylphenolate), involves the reaction of a barium source with octylphenol. While various barium sources can be used, industrial processes often favor those that are economical and readily available. One notable approach utilizes barium sulfide (B99878) as a key precursor. This method is advantageous due to the lower cost of barium sulfide compared to other reagents like barium oxide or barium hydroxide. google.com

The synthesis can be broadly categorized into two strategic pathways: a one-step process and a two-step process.

One-Step Process from Barium Sulfide:

In this advanced technique, Barium bis(octylphenolate) is prepared by reacting barium sulfide, phenol, and octylphenol in the presence of water. google.com The reaction is typically carried out at elevated temperatures. The phenol is believed to react with barium sulfide in situ to form barium phenate, which then undergoes a ligand exchange reaction with the less acidic octylphenol to yield the desired Barium bis(octylphenolate). google.com

Two-Step Process via Barium Phenate:

Another sophisticated synthetic route involves the initial preparation of barium phenate, which is then reacted with octylphenol. This method allows for greater control over the reaction and can lead to a purer final product. The reaction between barium phenate and octylphenol is driven by the removal of the more volatile phenol from the reaction mixture. google.com

Process chemistry considerations for the industrial production of Barium bis(octylphenolate) include precise control over reaction parameters such as temperature, pressure, stoichiometry of reactants, and the presence of catalysts or solvents. The removal of byproducts, such as water or hydrogen sulfide, is critical for driving the reaction to completion and achieving high yields. google.com Following the main reaction, the product is typically subjected to purification steps, which may include filtration to remove any solid impurities and stripping under vacuum to remove residual volatile components. google.com

Below are interactive data tables illustrating typical reaction parameters for the synthesis of barium alkylphenolates, based on established industrial practices.

Table 1: Illustrative One-Step Synthesis Parameters for Barium Alkylphenolate

| Parameter | Value Range | Rationale |

|---|---|---|

| Barium Sulfide (molar ratio) | 1 | Primary barium source. |

| Phenol (molar ratio) | 0.2 - 2.0 | Forms the intermediate barium phenate. |

| Alkyl Phenol (molar ratio) | ~2 | The alkyl phenol that forms the final product. |

| Water (molar ratio) | 0.8 - 3.5 | Facilitates the initial reaction to form barium phenate. |

| Temperature (°C) | 75 - 160 | Optimal range for the formation of the barium alkylphenolate. |

Table 2: Illustrative Two-Step Synthesis Parameters for Barium Alkylphenolate

| Parameter | Value Range | Rationale |

|---|---|---|

| Barium Phenate (molar ratio) | 1 | Precursor for the final product. |

| Alkyl Phenol (molar ratio) | 2 - 8 | Reacts with barium phenate; an excess can drive the reaction. |

| Temperature (°C) | 140 - 230 | Higher temperature required for the ligand exchange reaction. |

Coordination Chemistry and Molecular Architectures of Barium Bis Octylphenolate

Fundamental Studies of Ligand-Metal Bonding in Barium bis(octylphenolate) Complexes

There is a notable absence of published research on the fundamental aspects of ligand-metal bonding in Barium bis(octylphenolate) complexes. Consequently, information regarding:

Investigation of Adduct Formation and Self-Assembly Processes

Similarly, the investigation into the behavior of Barium bis(octylphenolate) in forming larger assemblies or interacting with other molecules is not documented in the available literature. This includes:

Host-Guest Complexation Studies with Barium bis(octylphenolate)

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.org These interactions can include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical functionality to the guest. fiveable.me This principle of molecular complementarity is fundamental to the formation of stable host-guest complexes. fiveable.mewiley.com

Currently, there are no specific host-guest complexation studies focused on Barium bis(octylphenolate) reported in the scientific literature. Such studies would be valuable in understanding how this compound might interact with other molecules in its environment, for example, in the sequestration of small molecules or acting as a sensor. The bulky octyl groups on the phenolate (B1203915) ligands could potentially form a hydrophobic pocket, which might allow for the inclusion of small, nonpolar guest molecules. Future research in this area would be necessary to explore these possibilities.

Thermodynamics and Kinetics of Barium bis(octylphenolate) Complex Stability

The stability of a coordination complex can be described from both thermodynamic and kinetic viewpoints. youtube.com Thermodynamic stability relates to the equilibrium constant for the formation of the complex, indicating the strength of the metal-ligand bonds. wikipedia.org Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions and is described by the terms labile (fast reactions) and inert (slow reactions). utexas.educbpbu.ac.in

No specific studies on the influence of environmental factors on the integrity of the Barium bis(octylphenolate) complex have been found in the literature. Generally, the stability of metal complexes can be affected by several environmental factors: solubilityofthings.com

pH: The acidity or basicity of the environment can influence the protonation state of the ligands, which in turn affects their ability to coordinate to the metal center.

Solvent: The polarity and coordinating ability of the solvent can impact complex stability. Donor solvents may compete with the ligands for coordination sites on the metal. slideshare.net

Temperature: Temperature can affect both the thermodynamics and kinetics of complex formation and dissociation. solubilityofthings.com

Presence of competing ions: Other ions in solution can compete with the barium ion for the phenolate ligands or with the phenolate ligands for the barium ion, potentially leading to complex dissociation. solubilityofthings.com

Comparative Coordination Chemistry with Related Alkaline Earth Phenolate Species

Due to the lack of specific structural and thermodynamic data for Barium bis(octylphenolate), a comparison with related alkaline earth phenolate species can provide valuable insights. The chemistry of alkaline earth metals is often characterized by predominantly ionic bonding, with coordination numbers and geometries being largely determined by steric and electrostatic factors. researchgate.net

A structurally characterized related compound is Barium bis-paranitrophenolate paranitrophenol tetrahydrate . semanticscholar.org In this complex, the barium atom is eight-coordinate, situated in an environment of two pairs of symmetry-related nitro chelating ligand anions, a pair of nitro-O coordinating neutral p-nitrophenolate ligands, and four water molecules. semanticscholar.org This high coordination number is typical for the large barium ion.

When comparing this to the likely structure of Barium bis(octylphenolate), several differences can be anticipated. The octylphenolate ligand is significantly bulkier than the p-nitrophenolate ligand. This increased steric hindrance from the long alkyl chains would likely result in a lower coordination number for the barium center in Barium bis(octylphenolate). It is plausible that in the solid state, the barium ions could be bridged by the phenolate oxygen atoms to form a polymeric structure, a common motif in alkaline earth metal coordination chemistry. unifr.ch

The electronic nature of the ligand also plays a role. The nitro group in p-nitrophenolate is electron-withdrawing, which would affect the electron density on the phenolate oxygen and potentially the strength of the Ba-O bond. The octyl group, being electron-donating, would increase the basicity of the phenolate oxygen, likely leading to a stronger interaction with the barium ion.

The stability of alkaline earth metal complexes generally decreases down the group for a given ligand, following the trend Mg > Ca > Sr > Ba, which is inversely related to their ionic radii. dalalinstitute.com However, the coordination number tends to increase with increasing ionic radius, allowing for the accommodation of more ligands. libretexts.org

Below is a table comparing the ionic radii of the alkaline earth metals, which influences their coordination chemistry.

| Element | Ionic Radius (pm) for a Coordination Number of 6 |

| Magnesium (Mg) | 72 |

| Calcium (Ca) | 100 |

| Strontium (Sr) | 118 |

| Barium (Ba) | 135 |

Data sourced from standard crystallographic databases.

This table illustrates the significant increase in size from Magnesium to Barium, which allows Barium to accommodate a higher number of coordinating ligands, as seen in the structure of Barium bis-paranitrophenolate paranitrophenol tetrahydrate.

Mechanistic Research in Barium Bis Octylphenolate Mediated Catalysis

Role of Barium bis(octylphenolate) as a Catalytic Precursor

Barium bis(octylphenolate) is best understood as a catalytic precursor, a stable compound that, under reaction conditions, transforms into the true catalytic species. The nature of this transformation and the resulting active catalyst are crucial for understanding the reaction mechanism and optimizing catalytic performance. The large ionic radius of barium and its tendency to be involved in Schlenk equilibria can lead to a variety of structurally diverse and catalytically competent species in solution. chemistryviews.org

In many barium-catalyzed reactions, the initially introduced precursor undergoes ligand exchange or reaction with substrates or additives to form the catalytically active species. For instance, in dehydrocoupling reactions involving hydrosilanes and borinic acids, barium amide precatalysts are converted to barium boryloxides, which have been identified as the active catalytic species. nih.govresearchgate.net Detailed studies combining experimental data and Density Functional Theory (DFT) computations have revealed that these reactions are often mediated by dinuclear catalytically active barium-boryloxide species. researchgate.netresearchgate.net This holds true regardless of the nuclearity of the initial precatalyst. researchgate.net

It is plausible that a similar scenario unfolds with Barium bis(octylphenolate). The phenolate (B1203915) ligands could be involved in the initial activation steps or be fully or partially replaced by substrate molecules to form the active catalyst. The characterization of such transient species is challenging but essential for a complete mechanistic picture. Techniques such as in-situ spectroscopy and kinetic studies, coupled with computational modeling, are invaluable in this endeavor.

The analysis of reaction pathways in barium catalysis often points towards cooperative mechanisms, especially in bond-forming reactions. For the dehydrocoupling of borinic acids and hydrosilanes, a detailed mechanistic scenario has been proposed based on DFT computations, which is fully consistent with experimental data. nih.gov The proposed stepwise process involves a rate-determining nucleophilic attack of a metal-bound oxygen atom onto the incoming hydrosilane, with dinuclear species being involved throughout the catalytic cycle. nih.govresearchgate.net

Kinetic analysis of such reactions has shown that the rate-limiting step can traverse a dinuclear transition state. nih.govresearchgate.net This dinuclear nature of the active species appears to be a recurring theme in barium-catalyzed dehydrocoupling. nih.gov While the specific intermediates and transition states for reactions catalyzed by Barium bis(octylphenolate) have not been elucidated, the principles derived from related systems provide a solid foundation for future investigations.

Applications in Targeted Catalytic Transformations

The catalytic potential of barium complexes extends to a variety of important organic transformations, from bond formation to polymerization.

Barium catalysts have shown significant promise in dehydrocoupling reactions, which involve the formation of a new bond between two elements with the concomitant release of hydrogen gas. A notable example is the fast and chemoselective dehydrocoupling of borinic acids and hydrosilanes to yield borasiloxanes. nih.gov This reaction is efficiently catalyzed by barium complexes, including those generated from simple precursors. nih.gov The substrate scope of this particular reaction has been noted to be limited to bulky borinic acids for now. nih.gov

The general mechanism for metal-catalyzed dehydrocoupling reactions provides a framework for understanding the role of the barium center in activating the E-H bonds (where E is the element to be coupled). rsc.org

Table 1: Barium-Catalyzed Dehydrocoupling of Borinic Acids and Hydrosilanes

| Precatalyst | Substrates | Product | Key Mechanistic Feature |

|---|---|---|---|

| [Ba{N(SiMe3)2}2]2 | R2BOH + HSiR'3 | R2BOSiR'3 | Dinuclear catalytically active species nih.govresearchgate.net |

This table is generated based on data from related barium catalyst systems as a proxy for the potential reactivity of Barium bis(octylphenolate).

Alkali and alkaline earth metal complexes are emerging as versatile catalysts for the ring-opening polymerization (ROP) of cyclic esters, offering eco-friendly alternatives to traditional rare earth and transition-metal catalysts. researchgate.net While specific studies on Barium bis(octylphenolate) for ROP are not prominent, related systems provide insights into the potential of barium catalysts in this area. For instance, titanium and zirconium complexes with phenolate ligands have been successfully used for the copolymerization of L-lactide and ε-caprolactone. rsc.org

The control over polymer architecture, such as molecular weight and dispersity, is a key challenge in polymerization catalysis. The choice of the metal center, ligands, and reaction conditions plays a crucial role. In the context of lactide and caprolactone (B156226) copolymerization, the catalyst can influence the monomer distribution along the polymer chain, leading to random, block, or gradient copolymers. rsc.orgnih.gov

Table 2: Potential Application of Barium bis(octylphenolate) in Ring-Opening Polymerization

| Monomer | Potential Polymer | Potential Advantages of Barium Catalysis |

|---|---|---|

| Lactide | Polylactide (PLA) | Use of an earth-abundant and low-toxicity metal |

| ε-Caprolactone | Polycaprolactone (PCL) | Potential for controlled polymerization |

This table is speculative and based on the general activity of alkaline earth metal catalysts in ROP.

The application of barium catalysts is not limited to dehydrocoupling and polymerization. Barium complexes have been explored as catalysts in other organic synthesis reactions. For example, a barium amide complex has been shown to catalyze the formation of C–P bonds via the hydrophosphination of styrene (B11656) and phosphines. chemistryviews.org Furthermore, theoretical studies have investigated the catalytic activity of barium chloride in the 1,2-dichloroethane (B1671644) (DCE)-acetylene exchange reaction, predicting a high catalytic activity. mdpi.com These examples underscore the potential of barium-based catalysts, including potentially Barium bis(octylphenolate), in a broader range of organic transformations.

Lack of Publicly Available Research on the Catalytic Mechanisms of Barium bis(octylphenolate)

Despite significant interest in the development of novel catalysts, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of research into the mechanistic aspects of catalysis mediated by Barium bis(octylphenolate). Specifically, detailed studies focusing on structure-activity relationships and the development of heterogeneous catalytic systems involving this compound appear to be unavailable.

Extensive searches for scholarly articles, patents, and conference proceedings have yielded no specific data on the catalytic applications of Barium bis(octylphenolate). Consequently, information regarding the modification of its ligands to study effects on catalytic performance, or efforts to immobilize this compound on solid supports to create heterogeneous catalysts, is not present in the available body of scientific literature.

This scarcity of information prevents a detailed discussion and the presentation of data tables as requested for the following topics:

Development of Heterogeneous Catalytic Systems Utilizing Barium bis(octylphenolate)

Without foundational research, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The scientific community has, to date, not published research that would allow for an analysis of how the chemical structure of Barium bis(octylphenolate) influences its catalytic activity or how it can be adapted for use in heterogeneous systems.

Therefore, the following sections of the requested article cannot be provided due to the lack of underlying research data.

Structure-Activity Relationships: Ligand Modification and Catalytic Performance

No published research is available to detail the relationship between the structure of Barium bis(octylphenolate) and its catalytic activity. There are no studies on the effects of modifying the octylphenolate ligand on the catalyst's performance.

Development of Heterogeneous Catalytic Systems Utilizing Barium bis(octylphenolate)

There is no available information on the development or application of heterogeneous catalytic systems based on Barium bis(octylphenolate). Research on the immobilization of this compound onto solid supports has not been reported in the scientific literature.

Research on Barium Bis Octylphenolate in Advanced Materials Science and Engineering

Mechanisms of Polymer Stabilization and Degradation Inhibition

Barium bis(octylphenolate), as part of the broader class of metal alkylphenates, is recognized for its ability to enhance the durability and lifespan of polymeric materials. Its function as a stabilizer is critical in preventing the degradation of polymers when exposed to environmental stressors such as heat and oxygen.

The stabilizing effect of barium bis(octylphenolate) in polymers is attributed to its capacity to interrupt the auto-oxidation cycle. Phenolic compounds, in general, act as primary antioxidants by donating a hydrogen atom from their hydroxyl group to reactive free radicals. This process neutralizes the radicals and terminates the chain reaction of degradation. The presence of the barium ion in the structure can influence the electron density of the phenolic ring, potentially enhancing its radical scavenging efficiency.

Research into related barium alkylphenates suggests they are effective in preventing varnish formation and excessive wear, which are often consequences of oxidative and thermal degradation of materials. google.com While specific quantitative data on the performance of Barium bis(octylphenolate) is not extensively detailed in publicly available literature, the general mechanism for alkylphenates involves the inhibition of radical-induced chain scission and crosslinking, thereby preserving the mechanical and physical properties of the polymer.

Table 1: General Effects of Alkylphenolate Stabilizers on Polymer Properties

| Property | Effect of Stabilization |

| Tensile Strength | Maintained or improved |

| Elongation at Break | Maintained or improved |

| Color Stability | Reduced yellowing and discoloration |

| Melt Flow Index | Stabilized during processing |

| Service Temperature | Increased operational range |

This table represents the general effects of alkylphenolate stabilizers on polymeric systems. Specific performance data for Barium bis(octylphenolate) may vary depending on the polymer matrix and processing conditions.

The effectiveness of Barium bis(octylphenolate) as a stabilizer is also dependent on its compatibility and dispersion within the polymer matrix. The octyl groups attached to the phenol (B47542) rings are long, nonpolar alkyl chains that enhance the solubility of the additive in nonpolar polymers such as polyethylene (B3416737) and polypropylene. This improved miscibility ensures a more uniform distribution of the stabilizer throughout the material, preventing localized degradation.

At the molecular level, the interaction between the stabilizer and the polymer is primarily governed by van der Waals forces. The long alkyl chains of the octylphenolate can entangle with the polymer chains, anchoring the stabilizing phenolic groups within the matrix. This close proximity allows for efficient scavenging of free radicals as they are formed. Furthermore, the presence of the barium salt may lead to interactions at the interface of fillers or reinforcing agents within a composite material, potentially improving stress transfer and reducing interfacial degradation.

In many commercial applications, Barium bis(octylphenolate) is used in conjunction with other stabilizers to achieve a broader spectrum of protection. This is known as a synergistic effect, where the combined stabilizing action of the additives is greater than the sum of their individual effects.

Common co-stabilizers used with phenolic antioxidants include phosphites and thioesters. Phosphites act as secondary antioxidants by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. Thioesters also function as hydroperoxide decomposers. By combining Barium bis(octylphenolate) (a primary antioxidant) with a phosphite (B83602) or thioester (secondary antioxidants), a more comprehensive stabilization system is created that can inhibit both the initiation and propagation stages of polymer degradation. While specific synergistic formulations involving Barium bis(octylphenolate) are often proprietary, the principle of combining radical scavengers with hydroperoxide decomposers is a well-established strategy in polymer stabilization.

Functionality as an Additive in Lubricant Systems

Barium alkylphenolates have a long history of use as additives in lubricating oils to enhance their performance and durability. google.comgoogle.com They contribute to detergency, dispersancy, and antioxidant properties.

The anti-wear properties of lubricant additives are crucial for protecting metal surfaces from damage under high loads and temperatures. Barium alkylphenolates, including Barium bis(octylphenolate), contribute to wear resistance through the formation of a protective film on the metal surfaces. google.com

When subjected to the high pressures and temperatures found in the contact zones of moving parts, these additives can thermally decompose and react with the metal surface. This reaction forms a thin, durable film that acts as a physical barrier, preventing direct metal-to-metal contact. The film is thought to be composed of a complex mixture of barium compounds and organic species that can shear under stress, thereby reducing friction and wear. The presence of the barium atom is significant, as metal salts of alkyl phenol sulphides have been shown to be highly effective in preventing sludge formation and corrosion of alloy bearings. google.com

Table 2: General Functions of Barium Alkylphenolates in Lubricants

| Function | Mechanism |

| Anti-wear | Formation of a protective film on metal surfaces |

| Detergency | Neutralization of acidic byproducts of combustion |

| Dispersancy | Suspension of soot and sludge particles |

| Antioxidant | Inhibition of oil oxidation and degradation |

| Corrosion Inhibition | Protection of metal surfaces from corrosive attack |

This table outlines the general functions of barium alkylphenolate additives in lubricating oils. The specific performance of Barium bis(octylphenolate) can be influenced by the base oil and other additives in the formulation.

The addition of Barium bis(octylphenolate) to a lubricating fluid can influence its rheological properties, such as viscosity and its behavior under shear. The long hydrocarbon chains of the octyl groups can interact with the base oil molecules, which may lead to a slight increase in viscosity.

More importantly, the effectiveness of an anti-wear additive is closely linked to its ability to form and maintain a protective film at the point of contact. The chemical nature of Barium bis(octylphenolate) allows it to be surface-active, meaning it will tend to migrate to the metal surfaces within the lubricant. Under boundary lubrication conditions, where the lubricant film is very thin, this surface activity is critical for the rapid formation of the protective tribochemical film. The stability and durability of this film are key to providing continuous protection against wear. While specific studies on the film-forming characteristics of Barium bis(octylphenolate) are not widely available, the performance of related barium alkylphenolates in motor oils suggests that they are effective in this role.

Studies on Lubricant Lifetime and Additive Efficacy

Barium bis(octylphenolate) is a subject of interest in the field of lubricant additives, where the longevity and performance of lubricants are critical. While specific studies focusing exclusively on Barium bis(octylphenolate) are not extensively detailed in publicly accessible literature, the efficacy of barium-containing compounds, in general, provides a basis for understanding its potential role. Barium compounds, such as barium sulfonates and complex greases, have historically been utilized for their multifunctional properties in lubricant formulations. minglanchem.comrsc.org

These properties often include:

Detergency and Dispersancy: Keeping engine components clean by preventing the agglomeration of soot and sludge.

Anti-wear and Extreme Pressure Properties: Forming protective films on metal surfaces to reduce friction and wear under high loads. rsc.org

Corrosion Inhibition: Protecting metallic surfaces from rust and corrosion. atamankimya.com

Research into barium complex greases has shown that the incorporation of certain additives can significantly enhance their tribological performance at high temperatures. For instance, the addition of biodegradable ultrafine β-tricalcium phosphate (B84403) to a barium complex grease demonstrated a notable reduction in the average friction coefficient and wear volume at 150°C under a 150 N load. rsc.org While this study does not directly involve Barium bis(octylphenolate), it highlights the potential for performance enhancement of barium-based lubricants through synergistic additive packages.

The table below conceptualizes the potential performance indicators that would be evaluated in studies on lubricant additives like Barium bis(octylphenolate), based on the known performance of other barium-based lubricant additives.

| Performance Metric | Test Method | Desired Outcome with Barium bis(octylphenolate) |

| Friction Coefficient | Four-Ball Tester | Reduction in friction |

| Wear Scar Diameter | Four-Ball Tester | Smaller wear scar on test balls |

| Oxidation Stability | Rotating Pressure Vessel Oxidation Test (RPVOT) | Increased time to oxidative breakdown |

| Corrosion Prevention | Salt Spray Test | No or minimal rust formation |

| Detergency | Panel Coker Test | Reduced deposit formation |

It is important to note that while the general functions of barium additives in lubricants are well-documented, detailed performance data and lifetime studies specific to Barium bis(octylphenolate) are required to fully ascertain its efficacy.

Exploration in Novel Material Formulations

In the realm of fire safety, Barium bis(octylphenolate) is being explored for its potential application in fire retardant composites. The efficacy of barium compounds in enhancing the fire retardancy of polymers is an active area of research. Barium ions, in general, are known to act as synergistic agents, particularly in intumescent flame retardant systems. semanticscholar.orgnih.gov

When incorporated into a polymer matrix, such as epoxy resin, barium compounds can promote the formation of a stable char layer upon exposure to heat. nih.gov This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. nih.gov

A study on the synergistic effect of barium phytate with an intumescent flame retardant (IFR) in epoxy resin demonstrated a significant improvement in fire safety characteristics. The key findings from this research, which can provide insights into the potential role of Barium bis(octylphenolate), are summarized below:

| Property | Measurement | Result with Barium Compound |

| Limiting Oxygen Index (LOI) | ASTM D2863 | Increased LOI value, indicating better flame retardancy. nih.govmdpi.com |

| Peak Heat Release Rate (PHRR) | Cone Calorimetry | Significant reduction in PHRR, signifying lower heat release during combustion. nih.gov |

| Smoke Production Rate (SPR) | Cone Calorimetry | Decreased SPR, contributing to better visibility during a fire. nih.gov |

| Total Smoke Production (TSP) | Cone Calorimetry | Reduced total smoke volume. nih.gov |

The mechanism behind this improved performance is attributed to the catalytic effect of the barium ion, which promotes the cross-linking and charring of the polymer. nih.gov The resulting char is more compact and thermally stable, offering enhanced protection. nih.gov While this research was conducted with barium phytate, it is hypothesized that Barium bis(octylphenolate) could function similarly, with the organic octylphenolate portion potentially influencing its compatibility and dispersion within the polymer matrix.

The integration of metallic complexes into liquid crystalline materials is a promising avenue for developing novel materials with tunable electro-optical properties. However, there is currently a lack of specific research on the incorporation of Barium bis(octylphenolate) into liquid crystalline materials for electro-optical applications.

Research in the field of liquid crystals often involves the synthesis of molecules with specific structural features, such as a rigid mesogenic core and flexible terminal chains, which are crucial for the formation of liquid crystalline phases. beilstein-journals.org The introduction of metallic centers can influence the molecular geometry, polarity, and intermolecular interactions, thereby affecting the mesomorphic behavior and electro-optical response.

While not directly related to Barium bis(octylphenolate), studies on other barium-containing compounds, such as Barium Titanate (BaTiO₃), have demonstrated significant electro-optical effects. researchgate.netaps.org BaTiO₃ is a well-known ferroelectric material with a large Pockels coefficient, making it suitable for applications in optical modulators and switches. researchgate.netaps.org The synthesis of a semi-organic nonlinear optical single crystal of barium bis-paranitrophenolate paranitrophenol tetrahydrate further highlights the potential for barium-organic compounds in the field of optics. semanticscholar.org

The potential for Barium bis(octylphenolate) in this area would depend on its ability to be incorporated into a liquid crystal host or to form liquid crystalline phases itself. The bulky octylphenolate ligands would play a significant role in determining its molecular shape and its interactions with other molecules in a liquid crystalline matrix. Further research is needed to explore the synthesis and characterization of liquid crystalline systems containing Barium bis(octylphenolate) to evaluate their electro-optical properties.

The development of nanocomposites and hybrid materials offers a pathway to creating materials with tailored properties that are not achievable with individual components. The incorporation of metallic compounds into polymer matrices at the nanoscale can lead to significant enhancements in mechanical, thermal, and functional properties.

Currently, there is a scarcity of published research specifically detailing the use of Barium bis(octylphenolate) in the development of nanocomposites and hybrid materials. However, the broader field of barium-containing nanocomposites provides a context for its potential applications. For instance, barium titanate (BaTiO₃) nanoparticles have been integrated into polyester (B1180765) resins to create nanocomposites with enhanced dielectric and energy storage capabilities. researchgate.net

The role of Barium bis(octylphenolate) in a nanocomposite or hybrid material would likely be multifaceted. The barium center could contribute to properties such as thermal stability or flame retardancy, as discussed previously. The octylphenolate ligands could serve several purposes:

Dispersion Aid: The organic ligands could improve the compatibility and dispersion of the barium compound within a polymer matrix, preventing agglomeration and leading to a more uniform material.

Matrix Interaction: The ligands could form interactions with the polymer matrix, enhancing the interfacial adhesion and improving mechanical properties.

Functionalization: The phenolate (B1203915) ring could be further functionalized to introduce other desired properties or to create covalent bonds with the matrix, forming a true hybrid material.

The table below outlines potential research directions and expected outcomes for the use of Barium bis(octylphenolate) in nanocomposites.

| Research Direction | Polymer Matrix | Expected Outcome |

| Enhanced Thermal Stability | Polyolefins (e.g., Polypropylene, Polyethylene) | Increased decomposition temperature |

| Improved Flame Retardancy | Epoxy Resins, Polycarbonates | Higher LOI, reduced PHRR |

| Modified Mechanical Properties | Elastomers | Enhanced tensile strength and modulus |

| Dielectric Property Tuning | Polyesters, Polyimides | Altered dielectric constant and loss tangent |

Further investigation is required to synthesize and characterize nanocomposites and hybrid materials containing Barium bis(octylphenolate) to validate these potential applications and to understand the structure-property relationships in these novel materials.

Environmental Chemistry and Transformation Studies of Barium Bis Octylphenolate

Characterization of Degradation Pathways and Metabolite Formation in Environmental Compartments

The degradation of Barium bis(octylphenolate) in the environment is expected to proceed through the transformation of its organic and inorganic components. The octylphenolate ligand is susceptible to photolytic, hydrolytic, and biological degradation, while the barium ion will persist and partition between different environmental matrices.

The photolytic degradation of the octylphenolate component of Barium bis(octylphenolate) is a potential transformation pathway in aqueous environments. Studies on 4-tert-octylphenol (B29142) (4-t-OP), a related compound, have shown that it can be degraded by photolytic processes. The presence of substances like Fe(III) can promote the photodegradation of 4-t-OP in aqueous solutions. The primary mechanism of photolytic degradation is likely the generation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring and the octyl side chain of the phenolate (B1203915).

Hydrolysis of the barium-oxygen bond in Barium bis(octylphenolate) is another abiotic degradation pathway. In the presence of water, the compound can dissociate to release barium ions (Ba²⁺) and octylphenol (B599344). The rate of hydrolysis is influenced by factors such as pH and temperature. Under acidic conditions, the phenolate group is likely to be protonated, facilitating the release of octylphenol.

Table 1: Potential Photolytic and Hydrolytic Transformation Products of Barium bis(octylphenolate)

| Process | Reactant | Potential Transformation Products | Environmental Compartment |

| Photolysis | Barium bis(octylphenolate) | Barium ions, hydroxylated octylphenols, smaller organic acids | Surface waters |

| Hydrolysis | Barium bis(octylphenolate) | Barium ions, Octylphenol | Water, moist soil |

The biodegradation of the octylphenol ligand is a significant pathway for the transformation of Barium bis(octylphenolate) in soil and aquatic environments. Various microorganisms, including bacteria and fungi, have been shown to degrade alkylphenols. nih.gov The aerobic degradation of 4-t-octylphenol is generally more rapid than its anaerobic degradation. nih.gov

The initial step in the aerobic biodegradation of octylphenol often involves the hydroxylation of the aromatic ring or the oxidation of the alkyl chain. This is followed by ring cleavage and further degradation into smaller, more readily metabolizable compounds. Several bacterial strains, including Pseudomonas and Sphingomonas species, have been identified as being capable of degrading octylphenol and other alkylphenols. researchgate.net

Under anaerobic conditions, the biodegradation of octylphenol is slower and may proceed through different pathways, such as carboxylation or reduction of the aromatic ring. The microbial communities present in soil and sediment play a crucial role in the biotransformation of the organic ligand. researchgate.net

Table 2: Microbial Genera Involved in the Biotransformation of Alkylphenols

| Microbial Genus | Metabolic Capability | Environment |

| Pseudomonas | Aerobic degradation of octylphenol and nonylphenol | Soil, activated sludge |

| Sphingomonas | Aerobic degradation of nonylphenol | Soil, sediment |

| Bacillus | Aerobic degradation of 4-t-octylphenol | Granular sludge |

| gamma-proteobacteria | Major species in sludge degrading 4-t-octylphenol | Granular sludge |

Environmental Mobility and Bioavailability of Barium and Associated Organic Ligands

The environmental mobility of Barium bis(octylphenolate) is determined by the transport and partitioning of both the barium cation and the octylphenolate ligand in various environmental compartments.

The octylphenol ligand, being a relatively nonpolar organic molecule, is expected to exhibit significant sorption to soil organic matter and sediment. nih.gov The high octanol-water partition coefficient (Kow) of octylphenol indicates a tendency to partition from water into organic phases. nih.gov The sorption of octylphenol to soil is influenced by the organic carbon content of the soil, with higher organic carbon leading to greater sorption.

Barium, as a divalent cation, can be adsorbed to negatively charged sites on clay minerals and organic matter in soil and sediment. The sorption of barium is influenced by soil pH, cation exchange capacity (CEC), and the presence of competing cations. At higher pH values, the precipitation of barium salts, such as barium sulfate (B86663) (BaSO₄) and barium carbonate (BaCO₃), can also limit its mobility. nih.gov

Table 3: Factors Influencing the Sorption of Barium and Octylphenol in Soil and Sediment

| Component | Influencing Factor | Effect on Sorption |

| Octylphenol | Soil Organic Carbon Content | Increased sorption with higher organic carbon |

| Octylphenol | Clay Content | Minor contribution to sorption |

| Barium | Cation Exchange Capacity (CEC) | Increased sorption with higher CEC |

| Barium | Soil pH | Sorption generally increases with pH; precipitation at higher pH |

| Barium | Presence of Sulfate and Carbonate | Precipitation as insoluble salts, reducing mobility |

The leaching potential of Barium bis(octylphenolate) is dependent on its solubility in water and its interaction with soil and sediment. The dissociation of the compound into barium ions and octylphenol will influence their respective transport.

Octylphenol has a low to moderate potential for leaching in most soils due to its strong sorption to organic matter. However, in sandy soils with low organic matter content, there may be a higher risk of leaching to groundwater.

The mobility of barium in aqueous environments is largely controlled by the solubility of its salts. While some barium compounds are soluble, the presence of sulfate and carbonate in most natural waters and soils leads to the formation of highly insoluble barium sulfate and barium carbonate, which significantly restricts its transport. nih.govastm.org Therefore, the leaching of barium to groundwater is generally low, except in environments with low sulfate and carbonate concentrations.

Advanced Analytical Methodologies for Environmental Monitoring of Barium Phenolates and their Breakdown Products

The environmental monitoring of Barium bis(octylphenolate) and its degradation products requires sophisticated analytical techniques capable of detecting and quantifying both the organometallic parent compound and its various transformation products at trace levels. astm.org

For the analysis of the organic components, such as octylphenol and its metabolites, chromatographic techniques are commonly employed. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of these compounds in environmental matrices like water, soil, and sediment. nih.govnih.gov

The determination of barium and its speciation requires element-specific detectors. Inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) are highly sensitive methods for measuring total barium concentrations. nih.gov To distinguish between the inorganic barium and the organometallic parent compound, hyphenated techniques such as HPLC-ICP-MS can be utilized. nih.govrsc.org These methods allow for the separation of different barium species before their elemental detection.

Table 4: Advanced Analytical Methodologies for Barium Phenolates and Breakdown Products

| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Advantages |

| HPLC-MS/MS | Octylphenol and its metabolites | Water, Soil, Sediment | High sensitivity and selectivity for organic compounds. nih.gov |

| GC-MS | Volatile and semi-volatile degradation products of octylphenol | Water, Soil | Excellent separation efficiency and structural elucidation. |

| ICP-MS | Total Barium, Barium Speciation (with HPLC) | Water, Soil, Sediment | Extremely low detection limits for barium. nih.gov |

| ICP-AES | Total Barium | Water, Soil | Robust and reliable for elemental analysis. nih.gov |

| HPLC-ICP-MS | Speciation of Barium compounds (e.g., separating Ba²⁺ from organobarium) | Water extracts | Provides information on the chemical form of barium. rsc.org |

Trace Analysis in Complex Environmental Matrices

The detection of Barium bis(octylphenolate) in environmental samples presents a complex analytical challenge. Methodologies typically focus on the quantification of its primary components, namely the barium ion and octylphenol, as the intact compound is less likely to persist. Analysis of the barium component is well-established, with several instrumental techniques available for its quantification in matrices such as water, soil, and air. cdc.gov

Common analytical approaches for barium involve atomic absorption spectroscopy (AAS), including flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS), as well as inductively coupled plasma techniques like ICP-atomic emission spectroscopy (ICP-AES) and ICP-mass spectrometry (ICP-MS). cdc.govnih.gov Sample preparation is a critical step and often involves acid digestion to liberate the barium from its matrix. nih.gov The choice of method depends on the required detection limit and the complexity of the sample matrix. nih.gov

| Analytical Method | Sample Matrix | Typical Detection Limit | Reference |

| Flame Atomic Absorption Spectroscopy (FAAS) | Water | 100 µg/L | nih.gov |

| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Water | 2 µg/L | nih.gov |

| Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) | Water | 1 µg/L | nih.gov |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Water | 0.8 µg/L | nih.gov |

This table is interactive. Users can sort and filter the data.

The analysis of the octylphenol component involves different techniques, typically chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), which are suited for the separation and quantification of organic compounds in complex mixtures.

Speciation of Barium in Environmental Samples

The environmental behavior and bioavailability of barium are largely dependent on its chemical form, or speciation. researchgate.net Once Barium bis(octylphenolate) dissociates, the released barium ions (Ba²⁺) readily interact with other ions present in the environment, primarily sulfate (SO₄²⁻) and carbonate (CO₃²⁻), to form sparingly soluble salts. cdc.gov

The formation of barium sulfate (BaSO₄) and barium carbonate (BaCO₃) significantly reduces the concentration of free, bioavailable barium in solution. researchgate.netcdc.gov The solubility of these compounds is influenced by environmental factors such as pH. researchgate.net Barium sulfate, in particular, is highly insoluble across a wide range of pH values, making it a major sink for barium in the environment. researchgate.netcdc.gov This precipitation and subsequent incorporation into soil and sediment are key processes in the environmental fate of barium. cdc.gov

| Barium Compound | Solubility in Water | Key Environmental Factors |

| Barium chloride (BaCl₂) | High | - |

| Barium carbonate (BaCO₃) | Low | pH, carbonate concentration |

| Barium sulfate (BaSO₄) | Very Low | pH, sulfate concentration |

This table is interactive. Users can sort and filter the data.

Ecotoxicological Mechanisms Associated with Related Phenolic Compounds in Environmental Systems

The ecotoxicological concerns associated with Barium bis(octylphenolate) are primarily linked to its octylphenol component. Alkylphenols, such as octylphenol and the structurally similar nonylphenol, are known endocrine-disrupting compounds (EDCs). nih.govaloki.hu These substances can interfere with the hormonal systems of wildlife, even at low concentrations. nih.gov

The primary mechanism of ecotoxicity for octylphenol is its ability to mimic the natural hormone estrogen. nih.gov By binding to estrogen receptors in organisms, it can trigger inappropriate hormonal responses, leading to adverse effects on reproduction and development. nih.gov This estrogenic activity has been observed in various aquatic organisms. nih.govresearchgate.net

The hydrophobicity of octylphenol, as indicated by its octanol-water partition coefficient (log P), plays a significant role in its toxicological profile. aloki.hu This property facilitates its partitioning into the fatty tissues of organisms, leading to bioaccumulation. aloki.hu The persistence of these compounds in the environment, coupled with their potential for bioaccumulation, raises concerns about long-term ecological impacts. aloki.huresearchgate.net

Analytical Methodologies for Barium Bis Octylphenolate Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Barium bis(octylphenolate) from unreacted starting materials, byproducts, and other components within a complex matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques, often coupled with mass spectrometry for definitive identification.

The development of robust chromatographic methods for Barium bis(octylphenolate) requires careful consideration of the analyte's properties and the sample matrix. As a metal-containing, relatively non-volatile compound, HPLC is often the more suitable technique.

For a typical HPLC method, a reverse-phase approach is common for the analysis of alkylphenols and their derivatives. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. For instance, a C18 or C8 column could be effective in separating the nonpolar octylphenol (B599344) ligands. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water to ensure adequate separation from both more polar and less polar impurities. nih.gov

Challenges in method development often arise when analyzing Barium bis(octylphenolate) in complex matrices like lubricating oils. In such cases, a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be necessary to remove interfering substances. nih.gov A patent for sulfurized metal alkyl phenates, which are structurally related to Barium bis(octylphenolate), discloses the use of HPLC to quantify residual unreacted alkylphenols, highlighting the utility of this technique in process and quality control. google.com

Gas chromatography, while less common for non-volatile metal salts, can be employed for the analysis of the octylphenol ligand after a derivatization step to increase its volatility. For example, the phenolic hydroxyl group can be derivatized to a more volatile silyl (B83357) ether. This approach allows for the high-resolution separation capabilities of capillary GC columns. nih.gov

Table 1: Illustrative HPLC Method Parameters for Barium bis(octylphenolate) Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | UV at 275 nm or Mass Spectrometer |

For sensitive and selective detection of Barium bis(octylphenolate), mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions of the compound, allowing for its unambiguous identification and quantification. uvic.ca Derivatization of the alkylphenol components can increase the sensitivity of LC-MS/MS analysis by up to 1000 times. dphen1.com

In complex mixtures, tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the target analyte, thereby reducing matrix interference. This is particularly useful for quantifying low levels of Barium bis(octylphenolate) or its related impurities.

For routine quality control where high sensitivity is not the primary concern, UV detection can be a simple and robust option. The phenolic rings in the octylphenolate ligands exhibit UV absorbance, which can be used for quantification. However, this method is less selective than MS and may be subject to interference from other UV-absorbing compounds in the sample.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to specifically quantify the barium content, providing an indirect measure of the Barium bis(octylphenolate) concentration, especially in environmental or biological matrices where the organic structure may have degraded. taylorfrancis.com

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of Barium bis(octylphenolate).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of Barium bis(octylphenolate), one would expect to see signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the octyl chains. The integration of these signals can confirm the ratio of the different types of protons in the molecule. The chemical shifts of the aromatic protons would be influenced by the coordination of the phenolic oxygen to the barium ion. ¹³C NMR would similarly show distinct signals for the aromatic and aliphatic carbons. While direct analysis of metal complexes can sometimes be complicated by factors such as paramagnetic effects or line broadening, NMR remains a powerful tool for structural confirmation. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Barium bis(octylphenolate) would be expected to show characteristic absorption bands for the C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would indicate the deprotonation of the phenolic hydroxyl group and the formation of the barium salt. Studies on related compounds like barium bis-paranitrophenolate have utilized FTIR to identify key functional groups. irjet.net

Table 2: Expected IR Absorption Bands for Barium bis(octylphenolate)

| Wavenumber (cm⁻¹) | Assignment |

| 3010-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| 1500-1600 | Aromatic C=C Stretch |

| 1200-1300 | Aryl C-O Stretch |

| 690-900 | Aromatic C-H Bending |

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of Barium bis(octylphenolate). Due to its low volatility, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable than Electron Ionization (EI). uvic.ca

The mass spectrum would be expected to show a molecular ion peak corresponding to the intact Barium bis(octylphenolate) molecule. The isotopic pattern of this peak would be characteristic of the presence of barium, which has several naturally occurring isotopes.

Fragmentation analysis (MS/MS) can provide further structural information. Common fragmentation pathways would likely involve the loss of one or both octylphenolate ligands, as well as fragmentation of the octyl chains. The fragmentation pattern can serve as a fingerprint for the compound, aiding in its identification in complex mixtures. youtube.comlibretexts.org For organometallic compounds, the positive charge often remains with the metal-containing fragment. uvic.ca

UV-Visible spectroscopy can be used for the quantitative analysis of Barium bis(octylphenolate) in solution. The phenolic chromophore in the octylphenolate ligands absorbs UV radiation, typically in the range of 250-300 nm. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined based on its absorbance (Beer-Lambert Law).

This method is relatively simple and inexpensive, making it suitable for routine analysis. However, its selectivity is limited, and any other components in the sample that absorb at the same wavelength will interfere with the measurement. Therefore, it is most effective for the analysis of relatively pure samples or after a chromatographic separation step.

Table 3: Summary of Analytical Techniques for Barium bis(octylphenolate)

| Technique | Application | Information Provided |

| HPLC | Separation and Quantification | Purity, concentration, detection of impurities |

| GC-MS | Analysis of derivatized ligand | Identification and quantification of octylphenol |

| NMR | Structural Elucidation | Detailed molecular structure, proton/carbon environment |

| IR | Functional Group Identification | Presence of aromatic rings, alkyl chains; absence of -OH |

| MS | Molecular Weight Determination | Molecular formula confirmation, fragmentation patterns |

| UV-Vis | Quantification | Concentration in solution |

Elemental Analysis Techniques for Barium Content Quantification

The determination of the barium content in Barium bis(octylphenolate), which is often present in a lubricating oil or a similar organic matrix, necessitates robust analytical techniques capable of handling complex sample matrices while providing accurate and precise results. The following subsections detail the most pertinent elemental analysis techniques for this purpose.

Inductively Coupled Plasma (ICP) techniques are powerful tools for the elemental analysis of a wide variety of materials, including organometallic compounds like Barium bis(octylphenolate). minglanchem.com Both ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), are well-suited for the determination of barium in lubricant additives. analytik-jena.com

Sample Preparation: A crucial step in the analysis of Barium bis(octylphenolate) by ICP techniques is the sample preparation, which aims to introduce the sample into the plasma in a suitable form, typically as a liquid aerosol. thermofisher.com For lubricant and oil samples, this is commonly achieved through dilution with an appropriate organic solvent, such as mixed xylenes (B1142099) or kerosene-based solutions. minglanchem.comantpedia.com This dilution serves to reduce the viscosity of the sample and to bring the barium concentration into the linear dynamic range of the instrument. minglanchem.com In some cases, microwave-assisted acid digestion may be employed to decompose the organic matrix, particularly if other elements are also of interest or if the sample is complex. youtube.com

Instrumentation and Analysis: In ICP-AES, the diluted sample is introduced into a high-temperature argon plasma, which excites the barium atoms. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of barium in the sample. cdc.gov ASTM D4951 is a standard test method that outlines the determination of additive elements, including barium, in lubricating oils by ICP-AES. analytik-jena.comantpedia.comperkinelmer.com

ICP-MS offers even lower detection limits than ICP-AES and is capable of isotopic analysis. hpst.cznih.gov In ICP-MS, the ions generated in the argon plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the ions for each isotope of interest, providing a highly sensitive measure of the elemental concentration. hpst.cz For the analysis of organic samples, modifications to the ICP-MS system, such as the use of a smaller injector and the addition of oxygen to the plasma, may be necessary to prevent carbon deposition. thermofisher.com

Illustrative Performance Data for Barium Analysis by ICP-OES in Lubricating Oil:

| Parameter | Typical Value |

| Wavelength (nm) | 455.403 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.03 mg/kg |

| Linearity (R²) | >0.999 |

| Precision (%RSD) | < 5% |

| Recovery (%) | 95-105% |

This table presents typical performance data for the analysis of barium in a lubricating oil matrix using ICP-OES, based on established methodologies for similar compounds.

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), is another highly sensitive technique for the determination of trace elements, including barium. eag.com GFAAS offers the advantage of requiring only a small sample volume and can achieve very low detection limits. eag.com

Methodology: In GFAAS, a small aliquot of the sample, typically after dilution in a suitable solvent, is injected into a graphite tube. iteh.ai The tube is then heated in a programmed sequence of steps to dry the sample, pyrolyze (ash) the organic matrix, and finally atomize the analyte at a high temperature. iteh.ai A beam of light of a wavelength specific to barium is passed through the graphite tube, and the absorption of this light by the atomized barium is measured. The amount of light absorbed is proportional to the concentration of barium in the sample.

Challenges and Considerations: The analysis of barium by GFAAS can present some challenges. Barium can form stable carbides in the graphite furnace, which can lead to memory effects and reduced sensitivity. epa.govepa.gov The use of pyrolytically coated graphite tubes and careful optimization of the temperature program are crucial to mitigate these effects. rsc.org Additionally, the presence of other elements in the sample can cause chemical interferences, which may be overcome by the use of chemical modifiers or by employing Zeeman background correction. epa.gov

Illustrative GFAAS Furnace Program for Barium in an Organic Matrix:

| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Argon Flow (mL/min) |

| Drying | 120 | 10 | 20 | 300 |

| Pyrolysis | 900 | 15 | 30 | 300 |

| Atomization | 2500 | 0 | 5 | 0 (read) |

| Cleaning | 2600 | 1 | 3 | 300 |

This table provides an example of a GFAAS furnace program for the determination of barium in a diluted organic matrix. The exact parameters would require optimization for the specific instrument and sample type.

X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive analytical technique that is widely used for the elemental analysis of a variety of materials, including lubricating oils and additives. cdc.gov ASTM D4927 is a standard test method specifically for the determination of barium, calcium, phosphorus, sulfur, and zinc in lubricant and additive components by wavelength-dispersive X-ray fluorescence (WDXRF) spectroscopy. minglanchem.comiteh.aithermofisher.comthermofisher.comasistandards.combsigroup.com

In XRF analysis, the sample is irradiated with high-energy X-rays, which causes the ejection of inner shell electrons from the atoms. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample. For liquid samples like Barium bis(octylphenolate) in oil, the sample is typically poured into a sample cup with a thin-film window for analysis. nih.gov

Neutron Activation Analysis (NAA): NAA is a highly sensitive nuclear analytical technique that can determine the elemental composition of a sample without the need for chemical dissolution. asistandards.comwikipedia.org The sample is bombarded with neutrons, which causes some of the atoms to become radioactive isotopes. libretexts.org As these isotopes decay, they emit gamma rays with characteristic energies and half-lives for each element. By measuring the energy and intensity of these gamma rays, the concentration of the elements in the sample can be determined. youtube.com NAA is particularly useful for bulk analysis and for samples that are difficult to dissolve. wikipedia.org However, it requires access to a nuclear reactor, which limits its widespread use. cdc.gov

Comparative Detection Limits for Barium Analysis:

| Technique | Typical Detection Limit |

| ICP-MS | 0.001 - 0.1 µg/L |

| ICP-AES | 0.1 - 1 µg/L |

| GFAAS | 0.01 - 0.5 µg/L |

| XRF | 1 - 10 mg/kg |

| NAA | 0.01 - 0.1 mg/kg |

This table provides a general comparison of the typical detection limits for barium by various analytical techniques. Actual detection limits can vary depending on the instrument, matrix, and operating conditions.

Method Validation and Quality Assurance Protocols in Analytical Research

To ensure the reliability and accuracy of analytical data, it is imperative to implement comprehensive method validation and quality assurance (QA) protocols. insia.ai These protocols are designed to demonstrate that an analytical method is suitable for its intended purpose and that the laboratory's quality systems are effective. insia.ai

Method Validation: Method validation is the process of confirming that an analytical procedure is suitable for its intended use. The key performance characteristics that are evaluated during method validation include:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Quality Assurance: Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system that can be demonstrated to provide confidence that a product or service will fulfill requirements for quality. Key elements of a QA program in an analytical laboratory include:

Standard Operating Procedures (SOPs): Detailed, written instructions to achieve uniformity of the performance of a specific function.

Calibration and Maintenance of Instruments: Regular calibration of analytical instruments using certified standards and a documented preventative maintenance program.

Use of Certified Reference Materials (CRMs): Analyzing CRMs alongside unknown samples to provide a measure of the accuracy of the results.

Control Charts: Graphing quality control data over time to monitor the stability and performance of the analytical process.

Proficiency Testing: Participation in inter-laboratory comparison studies to provide an independent assessment of the laboratory's performance.

Training and Competency of Personnel: Ensuring that all analysts are properly trained and their competency is regularly assessed.

Documentation and Record Keeping: Maintaining detailed records of all aspects of the analytical process, from sample receipt to the final report.